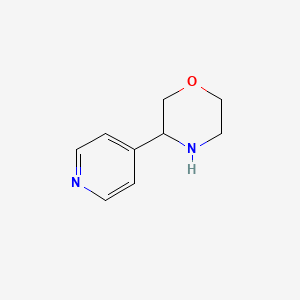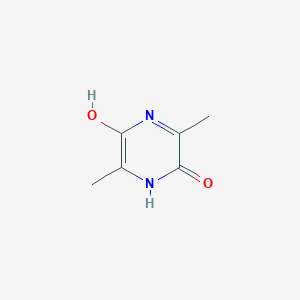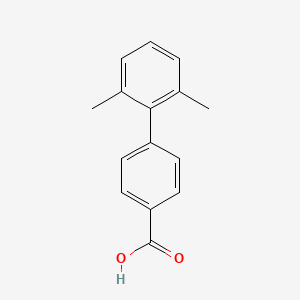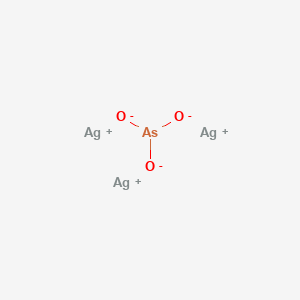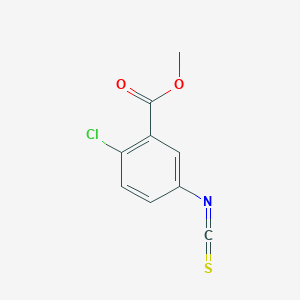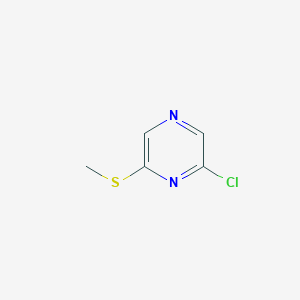
Physalin C
Descripción general
Descripción
Physalin C is a natural product found in Physalis angulata . It is a steroidal constituent of Physalis plants, possessing an unusual 13,14-seco-16,24-cyclo-steroidal ring skeleton . Physalin C has shown cytotoxic activities against MCF-7 and HepG2 cells .
Synthesis Analysis
Physalins are synthesized through various biochemical reactions such as desaturation, methylation, hydroxylation, epoxidation, cyclization, chain elongation, and glycosylation . In the biosynthesis pathway of physalin, withanolides and withaphysalins may represent a crucial intermediate between lanosterol and physalins .Molecular Structure Analysis
The physalin skeleton has been found to be an extraordinarily complex, 13–14 secosteroid skeleton incorporating a nine-membered carbocycle derived from a steroidal ring fused to a six-membered ring with δ-lactone . The skeleton of physalins was split into two parts, Frag-A and Frag-B .Chemical Reactions Analysis
Physalins can be divided into two subtypes based on the bonding type of C-14: physalins (Type I), in which C-14 is linked to C-17 through oxygen to form an acetal bridge, and neophysalins (Type II), in which C-14 is linked to C-16, while esterization of C-15/C-17 forms a lactone .Physical And Chemical Properties Analysis
Physalin C has a molecular formula of C28H30O9 and a molecular weight of 510.53 . More specific physical and chemical properties can be found in the Certificate of Analysis provided by the manufacturer .Aplicaciones Científicas De Investigación
Pharmacological Properties and Applications : Physalins, including Physalin C, are highly oxygenated ergostane-type steroids with a wide array of pharmacological activities. These activities include anticancer, anti-inflammatory, immunoregulatory, antimicrobial, trypanocidal and leishmanicidal, antinociceptive, and antidiabetic effects. This review systematically presents the research progress of physalins from the genus Physalis, focusing on phytochemistry, pharmacology, pharmacokinetics, and application in China (Wu et al., 2021).
Anticancer Activities : Physalin F, a related compound, has been studied for its potent cytotoxicity against various human renal carcinoma cells. It induces cell apoptosis through reactive oxygen species (ROS) generation and suppresses NF-κB activation, suggesting potential for anti-cancer therapy (Wu et al., 2012).
Antileishmanial Activity : Physalins B, D, and F from Physalis angulata have demonstrated antileishmanial activity in vitro and in vivo in a model of cutaneous leishmaniasis. Topical treatment with physalin F significantly reduced lesion size, parasite load, and histopathological alterations in infected mice (Guimarães et al., 2009).
Biomimetic Synthesis and Chemical Studies : Research on the biomimetic synthesis of the CDE ring moiety of physalins, including Physalin C, from a steroidal compound provides insights into the structural complexity and potential synthetic pathways of these compounds (Araki et al., 2021).
Pharmacokinetics and Stability Studies : A study involving the simultaneous quantification of various physalins, including Physalin C, in rat plasma and rat intestinal bacteria, offers valuable insights into the pharmacokinetics and stability of these compounds (Zheng et al., 2018).
Quality Evaluation and Characterization : Characterization and fingerprint analysis of physalins, including Physalin C, in Physalis alkekengi L. var. franchetii, provide a scientific basis for quality control and safety assurance of herbal preparations containing these compounds (Zheng et al., 2012).
Mecanismo De Acción
Physalins are versatile molecules that act in several cell signaling pathways and activate different mechanisms of cell death or immunomodulation . They have shown a variety of actions, including anticancer, anti-inflammatory, antiparasitic, antimicrobial, antinociceptive, and antiviral activities .
Direcciones Futuras
Propiedades
IUPAC Name |
5,18-dihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O9/c1-13-21(31)35-18-12-23(13,2)19-20(30)27(34)16-9-8-14-6-5-7-17(29)24(14,3)15(16)10-11-26(33)22(32)36-25(18,4)28(19,26)37-27/h5,7-8,15-16,18-19,33-34H,1,6,9-12H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDVKLAQLVYYJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C45C1C(=O)C(O4)(C6CC=C7CC=CC(=O)C7(C6CCC5(C(=O)O3)O)C)O)C)OC(=O)C2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Physalin C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034094 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Physalin C | |
CAS RN |
27503-33-9 | |
| Record name | Physalin C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034094 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
274 - 277 °C | |
| Record name | Physalin C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034094 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



